(S)-(+)-allantoin
CAS No.: 3844-67-5
Cat. No.: VC0003033
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3844-67-5 |
---|---|
Molecular Formula | C4H6N4O3 |
Molecular Weight | 158.12 g/mol |
IUPAC Name | [(4S)-2,5-dioxoimidazolidin-4-yl]urea |
Standard InChI | InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 |
Standard InChI Key | POJWUDADGALRAB-SFOWXEAESA-N |
Isomeric SMILES | [C@H]1(C(=O)NC(=O)N1)NC(=O)N |
SMILES | C1(C(=O)NC(=O)N1)NC(=O)N |
Canonical SMILES | C1(C(=O)NC(=O)N1)NC(=O)N |
Appearance | Solid powder |
Structural and Crystallographic Properties
Molecular Configuration and Stereochemistry
(S)-(+)-Allantoin (C₄H₆N₄O₃, MW 158.12 g/mol) features a hydantoin core substituted with a ureido group at the C5 position . Its stereochemical identity arises from the (S)-configuration at the chiral C3 carbon, confirmed via X-ray diffraction (XRD) studies . The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the N1-H and O3 atoms, with a bond length of 2.86 Å .
Table 1: Crystallographic Data for (S)-(+)-Allantoin
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 8.0004 Å, b = 5.1487 Å, c = 14.7501 Å |
Unit cell angles | α = 90°, β = 92.908°, γ = 90° |
Volume | 606.80 ų |
Density | 1.731 g/cm³ |
The orthorhombic packing arrangement reveals alternating layers of molecules connected via N-H···O hydrogen bonds (2.89–3.02 Å), facilitating the formation of a stable supramolecular network .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
-
N-H stretching: 3438 cm⁻¹ (asymmetric) and 3346 cm⁻¹ (symmetric) .
-
C=O vibrations: 1739 cm⁻¹ (amide/ester) and 1661 cm⁻¹ (hydantoin ring) .
Nuclear magnetic resonance (NMR) data further corroborate the structure, with distinct signals at δ 8.06 ppm (N4-H), 6.90 ppm (N3-H), and 5.25 ppm (N2-H) .
Biosynthesis and Synthetic Routes
Enzymatic Production in Plants
In Arabidopsis thaliana, the transthyretin-like (TTL) protein catalyzes the stereoselective synthesis of (S)-(+)-allantoin via two reactions:
-
Hydroxyisourate hydrolysis: Mediated by the C-terminal Urah domain.
-
2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylation: Facilitated by the N-terminal Urad domain .
Alternative splicing of TTL mRNA generates isoforms with divergent subcellular localization:
-
TTL(1-): Contains a peroxisomal targeting signal (PTS2), directing enzymatic activity to peroxisomes.
Chemical Synthesis
Industrial production typically involves oxidation of uric acid (C₅H₄N₄O₃) under alkaline conditions:
Alternative oxidants (e.g., PbO₂, H₂O₂) achieve yields of 68–72%, though potassium permanganate remains preferred for its stereochemical fidelity .
Biomedical Applications
Wound Healing Hydrogels
A pectin/(S)-(+)-allantoin hydrogel demonstrated remarkable efficacy in in vivo models:
-
Wound contraction: 71.43% acceleration vs. controls, achieving full closure in 15 days .
-
Mechanism: Hydrophilicity (contact angle 11.37°) promotes exudate absorption, while porous morphology (pore size 5–20 μm) enhances gas exchange .
Table 2: Hydrogel Performance Metrics
Parameter | Value |
---|---|
Healing time reduction | 71.43% |
Pore diameter | 5–20 μm |
Elastic modulus | 12.4 kPa |
Dermatological Effects
(S)-(+)-Allantoin exhibits dual keratolytic and moisturizing activity:
-
Keratolysis: Disrupts desmosomal junctions in the stratum corneum via chelation of Ca²⁺ ions .
-
Moisturization: Binds water molecules through polar -NH and -CO groups, increasing epidermal hydration by 18–22% .
Stability and Degradation Kinetics
pH-Dependent Stability
(S)-(+)-Allantoin remains stable in aqueous solutions (pH 4–9) but degrades under extreme conditions:
-
Acidic (pH < 4): Hydrolysis to glyoxylic acid and urea (t₁/₂ = 48 h at pH 2) .
-
Alkaline (pH > 9): Ring-opening reactions yield allantoic acid (t₁/₂ = 24 h at pH 12) .
Thermal Decomposition
At 100°C, the compound undergoes pyrolysis via two pathways:
-
Decarboxylation: Loss of CO₂ to form 5-ureidohydantoin (ΔH‡ = 98 kJ/mol) .
-
Dehydration: Formation of cyanuric acid and ammonia above 120°C .
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
-
Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5 v/v).
Mass Spectrometry
Electrospray ionization (ESI) in positive mode generates characteristic fragments:
Future Research Directions
-
Enantioselective Catalysis: Engineering TTL variants for enhanced (S)-(+)-allantoin yield in transgenic plants .
-
Drug Delivery Systems: Encapsulation in pH-responsive nanoparticles to bypass gastric degradation .
-
Ecotoxicology: Assessing environmental persistence in agricultural runoff, given its role in plant nitrogen metabolism .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume